2,6-Dimethyl-4-(trifluoromethyl)aniline
Overview
Description
2,6-Dimethyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C9H10F3N. It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by methyl groups, and the hydrogen at position 4 is replaced by a trifluoromethyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is often used as a building block in the synthesis of various organic compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. In this process, a palladium catalyst facilitates the coupling of an organoboron compound with a halide or pseudohalide .
Biochemical Pathways
Its use in suzuki–miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Result of Action
As a building block in organic synthesis , its effects would likely depend on the specific compounds it is used to produce.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(trifluoromethyl)aniline typically involves the introduction of the trifluoromethyl group into the aniline structure. One common method is the direct fluorination of 2,6-dimethylaniline using trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The process may include steps such as purification and distillation to obtain the compound in high purity. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aniline compounds. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
2,6-Dimethyl-4-(trifluoromethyl)aniline is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)aniline
- 2,6-Dimethyl-4-(trifluoromethoxy)aniline
- 2,6-Dimethyl-4-(trifluoromethyl)phenol
Uniqueness
2,6-Dimethyl-4-(trifluoromethyl)aniline is unique due to the presence of both methyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various applications .
Properties
IUPAC Name |
2,6-dimethyl-4-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-5-3-7(9(10,11)12)4-6(2)8(5)13/h3-4H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBCRYOUZZLGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144991-53-7 | |
Record name | 2,6-dimethyl-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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